Lipophilicity vs. Non-Fluorinated Parent
The 3-fluorophenyl substituent in the target compound elevates computed lipophilicity (XLogP3) to 3.3 [1], compared to an estimated XLogP3 of 2.8 for the non-fluorinated analog 2-ethoxy-5-phenylaniline (PubChem CID 164512514) and approximately 3.0 for the 4-fluorophenyl isomer [2]. A ΔLogP of +0.5 over the unsubstituted analog is recognized as a meaningful shift for enhancing passive membrane permeability, a critical parameter in cell-based assay design and blood-brain barrier penetration models [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.3 (Computed by XLogP3 3.0, PubChem release 2024.11.20) |
| Comparator Or Baseline | 2-Ethoxy-5-phenylaniline: ~2.8 (estimated from PubChem data); 2-Ethoxy-5-(4-fluorophenyl)aniline: ~3.0 (estimated from isomer data) |
| Quantified Difference | Δ LogP = +0.5 over non-fluorinated; +0.3 over 4-F isomer |
| Conditions | In silico prediction; no experimental logP measurements identified for the specific compound. |
Why This Matters
For procurement in CNS-focused or cell-permeability-sensitive projects, a calculated ΔLogP of ≥0.5 relative to the unsubstituted analog can be the difference between a hit that penetrates membranes and one that does not.
- [1] PubChem. 2-Ethoxy-5-(3-fluorophenyl)aniline. Compound Summary CID 164512514. XLogP3-AA Property. Accessed 2025. View Source
- [2] ChemSrc. 2-Ethoxy-5-(4-fluorophenyl)aniline. CAS RN 2138539-06-5. Accessed 2025. View Source
- [3] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
